2-(Hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol
CAS No.:
Cat. No.: VC13380401
Molecular Formula: C13H18O6
Molecular Weight: 270.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18O6 |
|---|---|
| Molecular Weight | 270.28 g/mol |
| IUPAC Name | 2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol |
| Standard InChI | InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2 |
| Standard InChI Key | GKHCBYYBLTXYEV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a six-membered oxane ring (C₅H₁₀O) substituted at positions 2, 3, 4, 5, and 6. Key structural elements include:
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Position 2: Hydroxymethyl group (-CH₂OH)
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Position 6: Phenylmethoxy (benzyloxy) group (-OCH₂C₆H₅)
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Positions 3, 4, 5: Hydroxyl groups (-OH)
The stereochemistry of the (3S,4S,6S) configuration is critical for its biological interactions, as demonstrated in crystallographic studies of analogous compounds .
Table 1: Fundamental Chemical Data
Stereochemical Considerations
The (3S,4S,6S) configuration creates distinct spatial arrangements of hydroxyl groups, enabling selective hydrogen bonding with biological targets. This stereospecificity parallels the activity of SGLT2 inhibitors like those described in patent EP3045466B1, where minor stereochemical changes dramatically alter pharmacological profiles .
Physicochemical Properties
Thermal Stability
The compound demonstrates moderate thermal stability with a sharp melting point at 111-112°C, suggesting high crystalline purity . Differential scanning calorimetry (DSC) data for analogous oxane derivatives show decomposition temperatures above 200°C, implying comparable stability for this compound.
Solubility and Partitioning
Preliminary data indicate:
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Water Solubility: Limited (≤1 mg/mL at 25°C) due to hydrophobic benzyl group
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LogP: Estimated 0.9-1.2 via computational models (similar to 3-O-benzyl-α-D-mannopyranoside)
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PSA: 99.38 Ų (high polar surface area from hydroxyl groups)
Synthesis and Manufacturing
Synthetic Pathways
The primary route involves regioselective benzylation of monosaccharide precursors:
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Precursor Activation: D-mannose or D-glucose derivatives are protected at specific hydroxyls using trimethylsilyl (TMS) groups.
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Benzylation: Reaction with benzyl bromide in anhydrous DMF using NaH as base (yield: 68-72%) .
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Deprotection: Sequential removal of TMS groups via HF-pyridine complex.
Critical parameters:
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Temperature: 0-5°C during benzylation to prevent oligomerization
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Purification: Column chromatography (silica gel, EtOAc/hexane 3:7)
Table 2: Key Reaction Conditions
Industrial-Scale Challenges
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Stereochemical Control: Requires chiral auxiliaries or enzymatic catalysis to maintain (3S,4S,6S) configuration
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Byproduct Formation: 15-20% of undesired α-anomer necessitates advanced separation techniques
Biological Activity and Mechanisms
Carbohydrate-Mediated Interactions
The compound’s hydroxyl array enables binding to:
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Lectin Proteins: Similar to mannose-binding proteins (KD ≈ 10⁻⁴ M in SPR assays)
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Enzymatic Active Sites: Molecular docking studies suggest inhibition of α-glucosidase (IC₅₀ ~ 45 μM)
Research Frontiers
Drug Delivery Systems
The benzyl group facilitates incorporation into:
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Liposomal Membranes: 85% encapsulation efficiency reported for similar glycosides
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Dendrimer Carriers: Generation-4 PAMAM dendrimers show 3× bioavailability enhancement
Glycosylation Studies
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